1-Cyclobutanecarbonylpiperidin-3-amine
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Description
“1-Cyclobutanecarbonylpiperidin-3-amine” is a chemical compound with the IUPAC name (3-aminopiperidin-1-yl)(cyclobutyl)methanone dihydrochloride . It is a powder at room temperature . The molecular weight of its dihydrochloride form is 255.19 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, general methods for synthesizing amines involve reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia or other amines .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H18N2O . Unfortunately, specific details about its molecular structure were not found in the search results.
Chemical Reactions Analysis
Amines, such as “this compound”, can undergo a variety of reactions. They can react with carbonyl compounds, forming imines . They can also react with acid chlorides to form amides .
Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . Its molecular weight is 255.19 . Unfortunately, specific details about its physical and chemical properties were not found in the search results.
Future Directions
While specific future directions for “1-Cyclobutanecarbonylpiperidin-3-amine” were not found, the field of theoretical and computational chemistry, which includes the study of such compounds, is advancing rapidly. This includes the development of high-performance computational facilities and artificial intelligence approaches .
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-cyclobutylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-9-5-2-6-12(7-9)10(13)8-3-1-4-8/h8-9H,1-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHNWOMYDYLFNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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